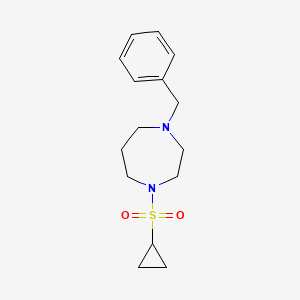

![molecular formula C18H18F3N7 B6458863 3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine CAS No. 2549008-78-6](/img/structure/B6458863.png)

3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a pyridazine ring, and a piperazine ring . Pyrazole and its derivatives are known to exhibit various biological activities and have been used in the development of new pesticides .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an X-ray diffraction study, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Pyrazole compounds can undergo a variety of reactions, including substitutions and additions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and spectral data (such as NMR, IR, and mass spectrometry). Unfortunately, without specific experimental data, it’s difficult to provide a detailed analysis .Mécanisme D'action

Target of Action

Similar compounds with a pyrazole core have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

A molecular docking study conducted on a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound may interact with its target in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Given its potential antileishmanial and antimalarial activities , it can be inferred that the compound may interfere with the life cycle of the Leishmania and Plasmodium parasites, thereby affecting their survival and proliferation.

Result of Action

Similar compounds have shown potent antileishmanial and antimalarial activities , suggesting that this compound may also exhibit similar effects.

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit inhibitory effects on certain enzymes, such as acetylcholinesterase (AchE), which is crucial for hydrolyzing acetylcholine in the cholinergic nervous system . The inhibition of AchE can lead to altered nerve impulse transmission, affecting normal physiological functions. Additionally, this compound may interact with other proteins involved in oxidative stress pathways, potentially influencing the levels of reactive oxygen species (ROS) and oxidative damage markers .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with AchE can lead to changes in cholinergic signaling, impacting neuronal function and behavior . Furthermore, this compound may modulate the expression of genes involved in oxidative stress responses, thereby affecting cellular homeostasis and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit AchE is attributed to its binding to the enzyme’s active site, preventing the hydrolysis of acetylcholine . This inhibition results in the accumulation of acetylcholine, leading to prolonged cholinergic signaling. Additionally, this compound may interact with other enzymes and proteins involved in oxidative stress pathways, influencing their activity and expression levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can impact its long-term effects on cellular function. For example, prolonged exposure to this compound may lead to sustained inhibition of AchE, resulting in continuous alterations in cholinergic signaling and neuronal behavior . Additionally, the compound’s stability in various experimental conditions can influence its efficacy and potency over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating enzyme activity and cellular processes. At higher doses, it may induce toxic or adverse effects, such as neurotoxicity and oxidative stress . Studies have shown that there are threshold effects, where the compound’s impact on cellular function and behavior becomes more pronounced at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound may affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in oxidative stress and cholinergic signaling pathways . Additionally, its interaction with AchE and other proteins can impact the overall metabolic balance within cells, leading to changes in cellular homeostasis and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . These interactions can influence the compound’s localization and efficacy, affecting its overall pharmacological profile.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization can impact its interactions with biomolecules and its overall biological effects, influencing cellular processes and responses.

Propriétés

IUPAC Name |

3-(3-methylpyrazol-1-yl)-6-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3N7/c1-13-6-7-28(25-13)17-5-4-16(23-24-17)27-10-8-26(9-11-27)15-3-2-14(12-22-15)18(19,20)21/h2-7,12H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBOLJBVODOPRGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(cyclopropanesulfonyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine](/img/structure/B6458786.png)

![5-methoxy-2-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B6458794.png)

![1-methyl-3-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-1,2-dihydropyrazin-2-one](/img/structure/B6458799.png)

![4-(1H-pyrazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B6458803.png)

![4-(1H-pyrazol-1-yl)-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B6458804.png)

![1-[(1-{6-ethylthieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole](/img/structure/B6458811.png)

![2-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6458819.png)

![N-ethyl-2-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6458839.png)

![4-[6-methyl-2-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B6458861.png)

![4-bromo-1-[(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B6458869.png)

![1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]-4-(cyclopropanesulfonyl)-1,4-diazepane](/img/structure/B6458873.png)

![2-(1-{imidazo[1,2-b]pyridazin-6-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)pyridine](/img/structure/B6458877.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B6458882.png)